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Compound of Interest

Methyl 2-amino-5-
Compound Name:
hydroxybenzoate

Cat. No.: B190154

This in-depth technical guide provides a comprehensive overview of the spectroscopic
characterization of Methyl 2-amino-5-hydroxybenzoate, a key intermediate in pharmaceutical
and materials science. This document is intended for researchers, scientists, and drug
development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The causality behind experimental
choices and the self-validating nature of the described protocols are emphasized to ensure
scientific integrity.

Introduction

Methyl 2-amino-5-hydroxybenzoate is an aromatic compound with the chemical formula
CsHoNO:s. Its structure, featuring an amino group, a hydroxyl group, and a methyl ester on a
benzene ring, makes it a versatile building block in organic synthesis. Accurate and
unambiguous characterization of this molecule is paramount for quality control, reaction
monitoring, and ensuring the integrity of downstream applications. This guide will delve into the
core spectroscopic technigues used to elucidate and confirm the structure of Methyl 2-amino-
5-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides
detailed information about the chemical environment, connectivity, and spatial arrangement of
atoms. For Methyl 2-amino-5-hydroxybenzoate, both *H and 3C NMR are indispensable.

Predicted *H NMR Spectral Data

The *H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons. The predicted *H NMR data for
Methyl 2-amino-5-hydroxybenzoate in a common deuterated solvent like DMSO-ds are
summarized below.

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~3.75 Singlet 3H -OCHs (Methyl Ester)
~4.80 Broad Singlet 2H -NHz (Amino)
~6.60 Doublet 1H Ar-H (H6)
~6.75 Doublet of Doublets 1H Ar-H (H4)
~7.00 Doublet 1H Ar-H (H3)
~9.50 Singlet 1H -OH (Hydroxyl)

Note: Predicted chemical shifts can vary based on the prediction software and solvent used.

Interpretation of the *'H NMR Spectrum

The methyl ester (-OCHSs) protons are expected to appear as a sharp singlet around 3.75 ppm,
being chemically shielded and having no adjacent protons to couple with. The amino (-NHz)
protons typically present as a broad singlet due to quadrupole broadening and potential
hydrogen exchange. Its chemical shift can vary depending on concentration and temperature.

The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted
benzene ring. The proton at H6, being ortho to the electron-donating amino group, is expected
to be the most shielded and appear as a doublet. The proton at H4, positioned between the
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hydroxyl and ester groups, will likely be a doublet of doublets due to coupling with both H3 and
H6. The proton at H3, ortho to the ester group, will be the most deshielded of the aromatic
protons and appear as a doublet. The hydroxyl (-OH) proton is expected to be a singlet at a
downfield chemical shift, the position of which is also dependent on concentration and
temperature.

Predicted *C NMR Spectral Data

The 3C NMR spectrum provides information on the different carbon environments in the

molecule.

Chemical Shift (8) ppm Assighment

~52 -OCHs (Methyl Ester)
~110 Ar-C (C1)

~115 Ar-C (C6)

~118 Ar-C (C4)

~122 Ar-C (C3)

~140 Ar-C (C2)

~150 Ar-C (C5)

~168 C=0 (Ester Carbonyl)

Note: These are predicted values and can differ from experimental results.

Interpretation of the **C NMR Spectrum

The methyl ester carbon (-OCHs) is expected to appear in the upfield region, typically around
52 ppm. The aromatic carbons will have distinct chemical shifts based on the electronic effects
of the substituents. The carbons bearing the electron-donating amino and hydroxyl groups (C2
and C5) will be more shielded compared to the unsubstituted benzene carbons. Conversely,
the carbon attached to the electron-withdrawing ester group (C1) and the carbonyl carbon itself
will be deshielded. The ester carbonyl carbon (C=0) will be the most deshielded carbon,
appearing in the downfield region around 168 ppm.
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Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of Methyl 2-amino-5-
hydroxybenzoate is as follows:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCI3) in a 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the
probe for both *H and 13C nuclei. Lock the spectrometer on the deuterium signal of the
solvent.

IH NMR Acquisition:

o Use a standard single-pulse experiment.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

o Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
13C NMR Acquisition:

o Use a proton-decoupled single-pulse experiment.

o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase and baseline correct the spectra. Integrate the *H NMR signals and pick the peaks for
both *H and 13C spectra.

NMR Workflow Diagram
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Methyl 2-amino-5-hydroxybenzoate]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b190154+#spectroscopic-characterization-
of-methyl-2-amino-5-hydroxybenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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